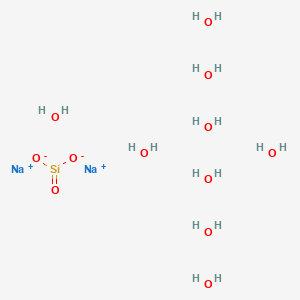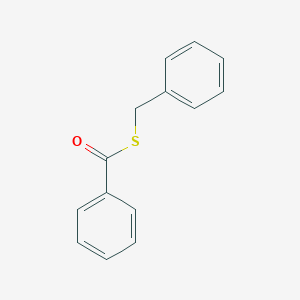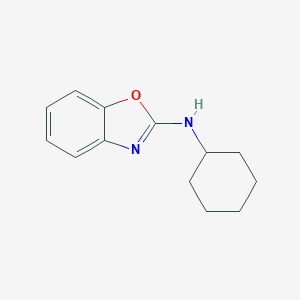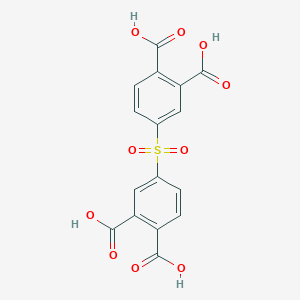
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane, also known as OMCTS, is a chemical compound that belongs to the family of silazanes. It has a unique molecular structure that makes it a useful tool in scientific research.
Applications De Recherche Scientifique
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane is used in a variety of scientific research applications. It is commonly used as a reagent for the synthesis of other silazanes and silicon-based materials. 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane can also be used as a precursor for the synthesis of organosilicon compounds, which have a wide range of applications in the fields of electronics, coatings, and adhesives.
Mécanisme D'action
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane has a unique molecular structure that makes it a useful tool in scientific research. It has a six-membered ring that contains two nitrogen atoms and four silicon atoms. This structure allows 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane to act as a Lewis base, which means it can donate a pair of electrons to a Lewis acid. This property makes 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane useful in a variety of chemical reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane. However, it is known that 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane is not toxic to humans or animals when used in laboratory settings. It is also not known to have any significant environmental impact.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions and can be stored for extended periods. However, 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane has some limitations. It is not soluble in water and requires the use of organic solvents for use in chemical reactions. It also has a strong odor that can be unpleasant for some researchers.
Orientations Futures
There are several future directions for research involving 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane. One possible area of research is the synthesis of new organosilicon compounds using 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane as a precursor. Another area of research is the use of 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane in the development of new materials with unique properties. Additionally, research could be conducted on the environmental impact of 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane and its potential use as a green reagent in chemical reactions.
Conclusion
In conclusion, 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane is a useful tool in scientific research due to its unique molecular structure. It can be easily synthesized and has a variety of applications in the fields of chemistry, electronics, and materials science. While there is limited information available on its biochemical and physiological effects, 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane is not known to be toxic to humans or animals. Future research could focus on the synthesis of new organosilicon compounds, the development of new materials, and the environmental impact of 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane.
Méthodes De Synthèse
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane can be synthesized by reacting hexamethyldisilazane with trimethylamine in the presence of a catalyst. The reaction yields 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane as a colorless liquid with a boiling point of 155-156°C. The synthesis of 2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane is relatively easy and can be performed in a laboratory setting.
Propriétés
Numéro CAS |
15164-14-4 |
|---|---|
Nom du produit |
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-diazatetrasilinane |
Formule moléculaire |
C8H26N2Si4 |
Poids moléculaire |
262.65 g/mol |
Nom IUPAC |
2,2,3,3,5,5,6,6-octamethyl-1,4,2,3,5,6-diazatetrasilinane |
InChI |
InChI=1S/C8H26N2Si4/c1-11(2)9-13(5,6)14(7,8)10-12(11,3)4/h9-10H,1-8H3 |
Clé InChI |
JXMNXDFWZWODDO-UHFFFAOYSA-N |
SMILES |
C[Si]1(N[Si]([Si](N[Si]1(C)C)(C)C)(C)C)C |
SMILES canonique |
C[Si]1(N[Si]([Si](N[Si]1(C)C)(C)C)(C)C)C |
Synonymes |
2,2,3,3,5,5,6,6-Octamethyl-1,4-diaza-2,3,5,6-tetrasilacyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)





![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)


![Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B80687.png)
